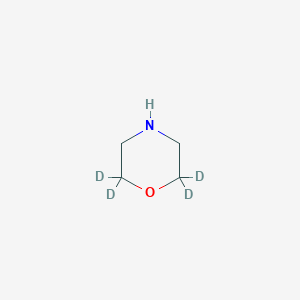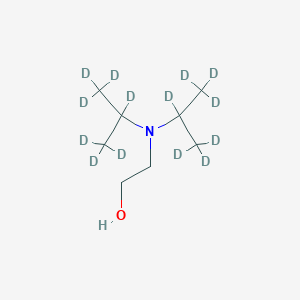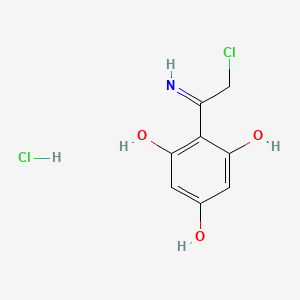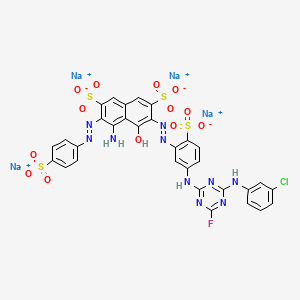
2,2,6,6-d4-Morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-d4-Morpholine is a deuterated derivative of morpholine, a heterocyclic organic compound featuring both amine and ether functional groups. The deuterium atoms replace the hydrogen atoms at the 2 and 6 positions, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-d4-Morpholine typically involves the deuteration of morpholine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,6,6-d4-Morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Deuterated amines.
Substitution: Deuterated alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
2,2,6,6-d4-Morpholine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy, providing clearer spectra by reducing background signals.
Biology: It is used in metabolic studies to trace the pathways of morpholine derivatives in biological systems.
Medicine: It aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the synthesis of deuterated intermediates for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-d4-Morpholine involves its interaction with molecular targets through its amine and ether functional groups. The deuterium atoms enhance the stability of the compound, making it less prone to metabolic degradation. This stability is particularly beneficial in drug development, where deuterated compounds often exhibit longer half-lives and reduced toxicity.
Comparación Con Compuestos Similares
Morpholine: The non-deuterated parent compound.
2,6-Dimethylmorpholine: A derivative with methyl groups at the 2 and 6 positions.
Thiomorpholine: A sulfur-containing analog.
Uniqueness: 2,2,6,6-d4-Morpholine is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium atoms enhances its stability and makes it an invaluable tool in isotopic labeling studies, setting it apart from its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C4H9NO |
|---|---|
Peso molecular |
91.14 g/mol |
Nombre IUPAC |
2,2,6,6-tetradeuteriomorpholine |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i3D2,4D2 |
Clave InChI |
YNAVUWVOSKDBBP-KHORGVISSA-N |
SMILES isomérico |
[2H]C1(CNCC(O1)([2H])[2H])[2H] |
SMILES canónico |
C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)



![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)


